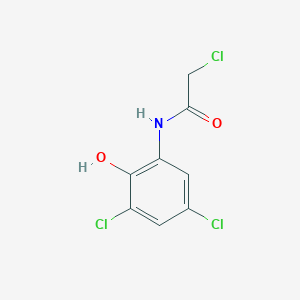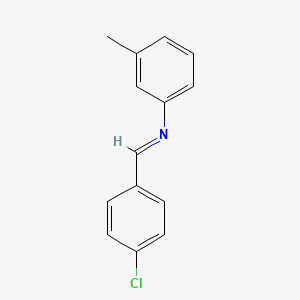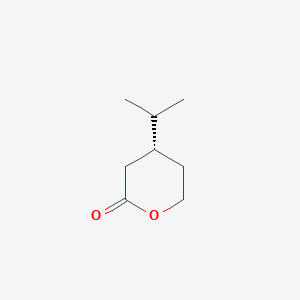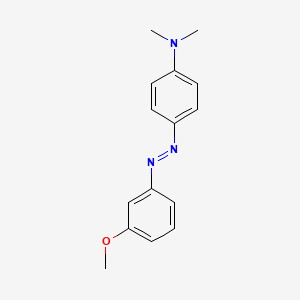
N-(3-Chlorophenyl)-N'-(2,4-dichlorobenzoyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chlorophenyl)-N’-(2,4-dichlorobenzoyl)urea is a chemical compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structural features of N-(3-Chlorophenyl)-N’-(2,4-dichlorobenzoyl)urea make it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(3-Chlorphenyl)-N'-(2,4-Dichlorbenzoyl)harnstoff erfolgt typischerweise durch Reaktion von 3-Chloranilin mit 2,4-Dichlorbenzoylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan unter kontrollierten Temperaturbedingungen durchgeführt, um die Bildung des gewünschten Produkts sicherzustellen.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von N-(3-Chlorphenyl)-N'-(2,4-Dichlorbenzoyl)harnstoff Batch- oder kontinuierliche Verfahren im großen Maßstab umfassen. Der Einsatz von automatisierten Reaktoren und die präzise Kontrolle der Reaktionsparameter gewährleisten eine hohe Ausbeute und Reinheit des Produkts. Die endgültige Verbindung wird typischerweise durch Umkristallisation oder chromatographische Verfahren gereinigt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(3-Chlorphenyl)-N'-(2,4-Dichlorbenzoyl)harnstoff kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Chloratome an den aromatischen Ringen können durch andere Nucleophile substituiert werden.
Hydrolyse: Die Harnstoffbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechenden Amine und Carbonsäuren zu ergeben.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Nucleophile wie Amine, Thiole oder Alkoxide. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt.
Hydrolyse: Saure Hydrolyse kann mit Salzsäure durchgeführt werden, während basische Hydrolyse mit Natriumhydroxid durchgeführt werden kann.
Hauptprodukte
Substitutionsreaktionen: Die Hauptprodukte sind die substituierten Derivate von N-(3-Chlorphenyl)-N'-(2,4-Dichlorbenzoyl)harnstoff.
Hydrolyse: Die Hauptprodukte sind 3-Chloranilin, 2,4-Dichlorbenzoesäure und Harnstoff.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Erforscht für seine potenzielle Verwendung als pharmazeutisches Zwischenprodukt.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von N-(3-Chlorphenyl)-N'-(2,4-Dichlorbenzoyl)harnstoff hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann er mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zur Hemmung oder Aktivierung bestimmter Pfade führt. Die genauen beteiligten molekularen Zielstrukturen und Pfade würden detaillierte experimentelle Studien erfordern.
Wirkmechanismus
The mechanism of action of N-(3-Chlorophenyl)-N’-(2,4-dichlorobenzoyl)urea depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Vergleich Mit ähnlichen Verbindungen
N-(3-Chlorphenyl)-N'-(2,4-Dichlorbenzoyl)harnstoff kann mit anderen Harnstoffderivaten verglichen werden, wie z. B.:
- N-Phenyl-N'-(2,4-Dichlorbenzoyl)harnstoff
- N-(3-Chlorphenyl)-N'-(Benzoyl)harnstoff
- N-(3-Chlorphenyl)-N'-(2,4-Difluorbenzoyl)harnstoff
Diese Verbindungen teilen ähnliche strukturelle Merkmale, können sich aber in ihrer chemischen Reaktivität, biologischen Aktivität und industriellen Anwendung unterscheiden.
Eigenschaften
CAS-Nummer |
853317-46-1 |
|---|---|
Molekularformel |
C14H9Cl3N2O2 |
Molekulargewicht |
343.6 g/mol |
IUPAC-Name |
2,4-dichloro-N-[(3-chlorophenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H9Cl3N2O2/c15-8-2-1-3-10(6-8)18-14(21)19-13(20)11-5-4-9(16)7-12(11)17/h1-7H,(H2,18,19,20,21) |
InChI-Schlüssel |
LQTOSRQPCZAKOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[7-(2-Chlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11952937.png)

![2,3,6,7-Tetraphenyltetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione](/img/structure/B11952950.png)
![1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro-](/img/structure/B11952951.png)








![4-methoxy-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11953020.png)
